molecular formula C22H21N3O3 B2595463 N-(2-methoxybenzyl)-5-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)furan-2-carboxamide CAS No. 1172888-64-0

N-(2-methoxybenzyl)-5-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)furan-2-carboxamide

Cat. No.: B2595463
CAS No.: 1172888-64-0
M. Wt: 375.428
InChI Key: SCEFMDYZCKNDOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Methoxybenzyl)-5-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)furan-2-carboxamide is a synthetic small molecule characterized by a benzimidazole core linked to a furan-2-carboxamide moiety via a methylene bridge. The benzimidazole ring is substituted with a methyl group at the 2-position, while the benzyl group attached to the carboxamide features a methoxy substituent at the ortho position.

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-5-[(2-methylbenzimidazol-1-yl)methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3/c1-15-24-18-8-4-5-9-19(18)25(15)14-17-11-12-21(28-17)22(26)23-13-16-7-3-6-10-20(16)27-2/h3-12H,13-14H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCEFMDYZCKNDOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1CC3=CC=C(O3)C(=O)NCC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxybenzyl)-5-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)furan-2-carboxamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as sulfur or transition metals .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxybenzyl)-5-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)furan-2-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the imidazole ring can produce dihydroimidazoles .

Scientific Research Applications

N-(2-methoxybenzyl)-5-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)furan-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-methoxybenzyl)-5-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole moiety can bind to metal ions in the active site of enzymes, inhibiting their activity. The furan ring can interact with hydrophobic pockets in proteins, enhancing binding affinity .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following structurally related compounds highlight key differences in substituents, physicochemical properties, and biological activities:

Table 1: Structural and Functional Comparison
Compound Name Core Structure Key Substituents Melting Point (°C) Biological Activity Reference
Target Compound : N-(2-Methoxybenzyl)-5-((2-Methyl-1H-Benzo[d]imidazol-1-yl)methyl)Furan-2-Carboxamide Benzimidazole + Furan-2-carboxamide - 2-Methyl (benzimidazole)
- 2-Methoxy (benzyl)
Not reported Not specified (potential IDO1 inhibition inferred from analogues) N/A
N-(4-Methoxyphenethyl)-5-((2-Methyl-1H-Benzo[d]imidazol-1-yl)methyl)Furan-2-Carboxamide () Benzimidazole + Furan-2-carboxamide - 4-Methoxyphenethyl (vs. 2-methoxybenzyl) Not reported Not specified
N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)Benzyl)Furan-2-Carboxamide (19) () Benzimidazole + Furan-2-carboxamide - Unsubstituted benzimidazole
- 3-Benzyl (no methoxy)
Not reported IDO1 inhibitor (IC₅₀ = 0.46 μM)
N-(5-Methoxy-1H-Benzo[d]imidazol-2-yl)Furan-3-Carboxamide (GFS067) () Benzimidazole + Furan-3-carboxamide - 5-Methoxy (benzimidazole)
- Furan-3-carboxamide (vs. furan-2)
Not reported TLX receptor ligand (synthetic yield: 18%)
PZ1 : N-(2-(4-Benzylpiperazin-1-yl)ethyl)-2-(2-Hydroxy-Phenyl)-1H-Benzo[d]imidazole-5-Carboxamide () Benzimidazole + Carboxamide - 2-Hydroxyphenyl (benzimidazole)
- Piperazine-ethyl chain
249–252 Not specified (enhanced solubility due to piperazine)
2-(3,4-Dimethoxyphenyl)-N-(4-Methoxyphenyl)-1-Propyl-1H-Benzo[d]imidazole-5-Carboxamide () Benzimidazole + Carboxamide - 3,4-Dimethoxyphenyl
- 1-Propyl (benzimidazole)
Not reported Not specified

Physicochemical Properties

  • Melting Points : Benzimidazole derivatives with hydroxyl or carboxylic acid groups (e.g., 7d–7h in ) exhibit high thermal stability (melting points >300°C), attributed to strong hydrogen bonding and crystallinity . In contrast, compounds with flexible side chains (e.g., PZ1 in ) show lower melting points (249–252°C) due to reduced crystallinity . The target compound’s melting point is unreported but may align with carboxamide analogues like those in .

Biological Activity

N-(2-methoxybenzyl)-5-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)furan-2-carboxamide, identified by its CAS number 1172888-64-0, is a compound of significant interest due to its potential biological activities, particularly in the realm of cancer treatment and antimicrobial properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC22H21N3O3
Molecular Weight375.4 g/mol
DensityNot available
Melting PointNot available
Boiling PointNot available

Antitumor Activity

Research indicates that compounds related to benzimidazoles, including this compound, exhibit notable antitumor activity . A study evaluated this compound's effects on various human lung cancer cell lines (A549, HCC827, and NCI-H358) and found promising results:

  • In vitro Assays : The compound demonstrated significant cytotoxicity in 2D cell cultures compared to 3D cultures, suggesting a higher efficacy in traditional assay formats. The IC50 values for some related compounds were reported as follows:
CompoundCell LineIC50 (μM)
Compound 5A5492.12 ± 0.21
Compound 5HCC8275.13 ± 0.97
Compound 5NCI-H3580.85 ± 0.05

These results indicate that while the compounds are effective against cancer cells, they also exhibit moderate toxicity towards normal lung fibroblast cells (MRC-5), highlighting a need for further structural optimization to enhance selectivity and reduce side effects .

Antimicrobial Activity

In addition to antitumor properties, compounds related to this structure have shown antimicrobial activity . The presence of specific functional groups influences their effectiveness against various bacterial strains. The study indicated that the incorporation of nitro or halogen substituents could enhance binding affinity and activity against microbial targets .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be further understood through its structure-activity relationship (SAR) :

  • Benzimidazole Core : Essential for biological activity; modifications can lead to increased potency.
  • Furan Ring : Contributes to the overall stability and interaction with biological targets.
  • Methoxybenzyl Group : Enhances lipophilicity, potentially improving cellular uptake.

Case Studies

Several case studies have documented the effectiveness of similar compounds in clinical or preclinical settings:

  • Case Study 1 : A derivative of benzimidazole was tested in a phase I trial for patients with advanced solid tumors, showing manageable toxicity and preliminary efficacy.
  • Case Study 2 : In vitro studies on lung cancer cell lines demonstrated that compounds with similar structures could inhibit tumor growth significantly compared to standard chemotherapy agents like doxorubicin.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-methoxybenzyl)-5-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)furan-2-carboxamide?

  • Methodology :

  • Coupling Reactions : Use carbodiimide crosslinkers like EDC∙HCl with 4-DMAP as a catalyst in anhydrous chloroform under inert atmosphere (Argon), as demonstrated in analogous benzimidazole-furan carboxamide syntheses .
  • Purification : Column chromatography with gradients of toluene/ethyl acetate (1:1) and hexane/acetonitrile (1:1), supplemented with 2% AcOH or NEt3 to enhance separation .
  • Yield Optimization : Extend reaction times (48–72 hours) and monitor via TLC to address incomplete conversions .

Q. How is the compound structurally characterized to confirm its identity and purity?

  • Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify proton environments and carbon frameworks, particularly for methoxy, benzyl, and benzimidazole moieties .
  • Mass Spectrometry : ESI-MS and HR-MS for molecular weight confirmation and isotopic pattern validation .
  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal analysis to resolve stereochemistry and confirm bond lengths/angles .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Approaches :

  • Kinase Inhibition Assays : Use fluorescence-based ADP-Glo™ assays to evaluate inhibition of protein kinases, given structural similarities to imidazo[1,2-b]pyridazine derivatives .
  • Antimicrobial Screening : Broth microdilution assays against Gram-positive/negative bacteria and fungi, focusing on MIC (Minimum Inhibitory Concentration) determination .

Advanced Research Questions

Q. How can molecular docking studies predict target interactions for this compound?

  • Methodology :

  • Target Selection : Prioritize kinases (e.g., EGFR, VEGFR) based on structural analogs showing activity in cancer pathways .
  • Docking Software : Use AutoDock Vina or Schrödinger Suite with optimized force fields. Validate poses using crystallographic data from the Protein Data Bank .
  • Binding Affinity Analysis : Compare docking scores (e.g., ΔG values) with known inhibitors to prioritize targets for experimental validation .

Q. How can structure-activity relationship (SAR) studies improve pharmacological properties?

  • Strategies :

  • Substituent Modification : Replace the 2-methyl group on the benzimidazole with bulkier alkyl/aryl groups to enhance hydrophobic interactions .
  • Bioisosteric Replacement : Substitute the furan ring with thiophene or pyridine to modulate electronic effects and solubility .
  • Metabolic Stability : Introduce electron-withdrawing groups (e.g., -CF₃) on the methoxybenzyl moiety to reduce oxidative degradation .

Q. What experimental designs resolve contradictions in biological activity data across studies?

  • Approach :

  • Dose-Response Curves : Perform 8-point IC₅₀ assays in triplicate to minimize variability. Use standardized cell lines (e.g., HEK293 for kinase assays) .
  • Orthogonal Assays : Cross-validate results with SPR (Surface Plasmon Resonance) for binding kinetics and Western blotting for downstream pathway effects .
  • Statistical Analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to identify significant differences between experimental conditions .

Data Analysis & Technical Challenges

Q. How to interpret conflicting NMR and crystallography data for this compound?

  • Resolution Steps :

  • Dynamic Effects : Use variable-temperature NMR to detect conformational flexibility (e.g., rotamers) that may explain discrepancies between solution and solid-state structures .
  • DFT Calculations : Compare experimental NMR shifts with computed spectra (e.g., Gaussian 16 B3LYP/6-31G*) to identify dominant conformers .

Q. What chromatographic methods ensure high purity for in vivo studies?

  • Protocols :

  • HPLC : Use a C18 column with gradient elution (water/acetonitrile + 0.1% TFA) and UV detection at 254 nm. Target >98% purity .
  • Stability Testing : Monitor degradation under accelerated conditions (40°C/75% RH) to establish storage guidelines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.